
5-(3-Fluorophenyl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)oxazol-2-amine is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 . It is an oxazole derivative, which is a class of compounds that have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazol-2-amine derivatives, including this compound, has been reported in the literature . One method involves a catalyst-free synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom, attached to a 3-fluorophenyl group .Chemical Reactions Analysis
Oxazole derivatives, including this compound, have been found to exhibit a wide range of biological activities, which are influenced by the substitution pattern on the oxazole ring . The specific chemical reactions that this compound undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A key application of derivatives of 5-(3-Fluorophenyl)oxazol-2-amine is in antimicrobial activity. Compounds containing a similar structure have been found effective against bacterial and fungal infections. For instance, certain Schiff and Mannich bases bearing a dichloro-fluorophenyl moiety exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006). Moreover, novel thiadiazoles and triazoles derived from a structurally similar compound demonstrated in vitro antibacterial and antifungal effects (Dengale et al., 2019).
Antitumor Properties
Compounds related to this compound have shown potential in cancer treatment. A study on novel 2-(4-aminophenyl)benzothiazoles, structurally akin to this compound, revealed selective, potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).
Fluorescent Properties
Oxazol-5-one fluorophores, which are structurally related to this compound, exhibit unique fluorescent properties. These compounds, such as thiophenyl group-containing oxazol-5-ones, show potential in applications requiring fluorescence, with emission maxima varying with solvent polarity (Urut et al., 2018).
Synthesis of Novel Compounds
The structure of this compound lends itself to the synthesis of a variety of novel compounds. For example, the BF3-catalyzed reaction of related α-diazoacetophenones with chloroacetonitrile resulted in the formation of 5-aryl-2-chloromethyloxazoles, leading to further development of secondary and tertiary amines (Ibata & Isogami, 1989).
Inhibitory Activities Against Inflammation
Derivatives of this compound have been evaluated for their potential as inhibitors of enzymes like 5-lipoxygenase, which play a role in inflammatory diseases such as asthma and rheumatoid arthritis (Suh et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, is ongoing. One study identified novel FLT3 inhibitors and investigated 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potential treatment for AML . This suggests that this compound and similar compounds may have potential therapeutic applications in the future.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFXTMBULKBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

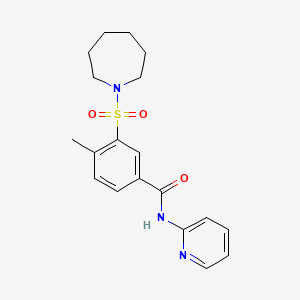

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

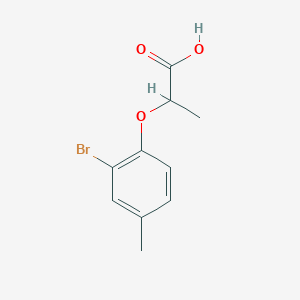
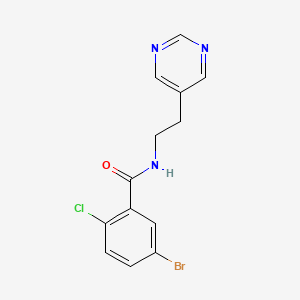
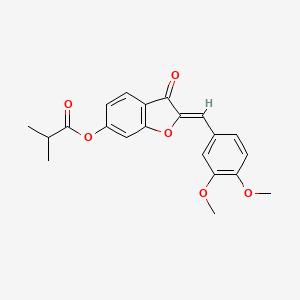
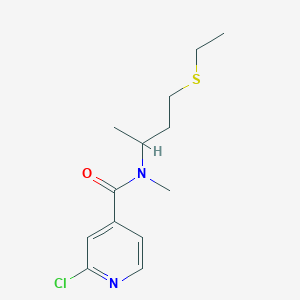
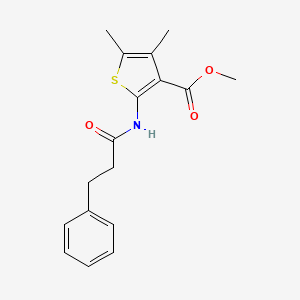
![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
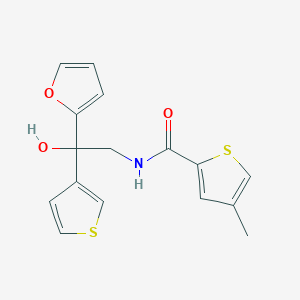
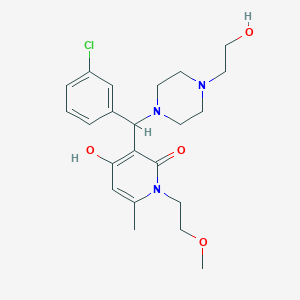
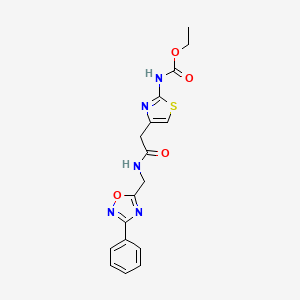
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)